molecular formula C24H25NO5 B385436 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one CAS No. 637751-93-0

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one

Cat. No.: B385436
CAS No.: 637751-93-0
M. Wt: 407.5g/mol
InChI Key: OWAOHIRVBHJHCD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The compound is registered under Chemical Abstracts Service number 637751-93-0, providing a unique identifier for database searches and regulatory documentation. The molecular structure contains several key functional groups that contribute to its systematic name: the 4H-chromen-4-one core represents the fundamental chromone skeleton, the 2,3-dihydro-1,4-benzodioxin moiety constitutes the six-membered dioxin ring system, and the 3-methyl-1-piperidinyl group forms the nitrogen-containing heterocyclic substituent.

The compound's molecular formula C24H25NO5 indicates the presence of 24 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and five oxygen atoms, resulting in a molecular weight of 407.466 g/mol. The structural complexity arises from the fusion of multiple ring systems, creating a rigid molecular framework with defined spatial orientation. The systematic identification also includes alternative nomenclature forms such as 4H-1-Benzopyran-4-one derivatives, which emphasize the chromone core structure.

Crystallographic Analysis of the Chromenone-Piperidine-Benzodioxin Hybrid Scaffold

The crystallographic analysis of the chromenone-piperidine-benzodioxin hybrid scaffold reveals critical structural features that influence the compound's biological activity and pharmacological properties. The 4H-chromen-4-one core adopts a planar configuration typical of chromone structures, with the carbonyl group at position 4 providing hydrogen-bonding capabilities essential for receptor interactions. The benzodioxin moiety exhibits a characteristic twisted-chair conformation, as observed in related crystal structures where the methylene carbon atoms of the dihydrodioxin ring demonstrate disorder over two sites with occupancy ratios varying from 0.463 to 0.537.

The molecular geometry demonstrates significant planarity across the chromone and benzodioxin systems, with only slight deviations from coplanarity. Similar compounds in the literature show dihedral angles between aromatic ring systems ranging from 8.31° to 56.96°, depending on the specific substitution pattern. The overall molecular architecture benefits from intramolecular interactions, including potential hydrogen bonding between the hydroxyl group at position 7 and nearby heteroatoms.

Structural Parameter Value Reference
Molecular Formula C24H25NO5
Molecular Weight 407.466 g/mol
Monoisotopic Mass 407.173273 g/mol
CAS Registry Number 637751-93-0
ChemSpider ID 4789495

Stereochemical Considerations in the Piperidinylmethyl Substituent

The stereochemical aspects of the piperidinylmethyl substituent at position 8 of the chromone ring significantly influence the compound's three-dimensional structure and biological activity. The piperidine ring adopts a chair conformation, which is the most stable configuration for six-membered saturated rings. The methyl substituent at position 3 of the piperidine ring introduces additional stereochemical complexity, creating potential axial or equatorial orientations that affect the overall molecular conformation.

Comparative analysis with related structures reveals that the stereochemistry of the piperidinyl substituent plays a crucial role in determining biological activity. For instance, studies on tylophorinidine derivatives demonstrate that specific stereochemical configurations at analogous positions result in significantly different IC50 values against cancer cell lines. The compound exhibits zero defined stereocenters according to chemical database records, suggesting that the stereochemical influence primarily arises from conformational preferences rather than fixed chiral centers.

The positioning of the piperidinylmethyl group at the 8-position of the chromone ring creates a unique spatial arrangement that may facilitate specific protein-ligand interactions. Research on related phenanthroindolizidine alkaloids indicates that such positioning can significantly impact kinase inhibitory activity, with binding energies varying based on the precise orientation of nitrogen-containing substituents.

Comparative Analysis with Related 4H-Chromen-4-one Derivatives

The comparative analysis of this compound with structurally related derivatives reveals important structure-activity relationships. Several closely related compounds have been identified in the literature, including variants with different alkyl substituents on the piperidine ring and modifications to the benzodioxin moiety.

A systematic comparison of molecular properties demonstrates the impact of structural modifications on physicochemical characteristics. The 2-methyl variant of the compound (3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one) exhibits a reduced molecular weight of 310.305 g/mol due to the absence of the piperidinylmethyl substituent. Conversely, the 6-ethyl derivative with a 2-methylpiperidinyl group shows an increased molecular weight of 435.520 g/mol, highlighting the additive effects of substituent modifications.

Compound Variant Molecular Formula Molecular Weight (g/mol) Key Structural Difference Reference
Base compound C24H25NO5 407.466 3-methylpiperidinyl at position 8
2-Methyl variant C18H14O5 310.305 No piperidinyl substituent
6-Ethyl variant C26H29NO5 435.520 2-methylpiperidinyl and ethyl group
Quaternary salt C23H26ClNO5 431.9 Dimethylamino quaternary salt

The biological activity profiles of these related compounds provide insights into the structure-activity relationships governing their pharmacological effects. Research on phenanthroindolizidine alkaloids, which share similar structural motifs, demonstrates that modifications to the nitrogen-containing substituents significantly impact cytotoxicity against cancer cell lines. For example, tylophorinidine exhibits IC50 values of 6.45 μM against MCF-7 breast cancer cells, while its N-oxide derivative shows reduced activity with IC50 values of 12.15 μM.

The benzodioxin moiety present in these compounds represents a privileged scaffold in medicinal chemistry, contributing to enhanced metabolic stability and improved pharmacokinetic properties. Crystallographic studies of related benzodioxin-containing molecules reveal consistent structural features, including the twisted-chair conformation of the dioxin ring and the planar arrangement of the aromatic components.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c1-15-3-2-8-25(12-15)13-18-20(26)6-5-17-23(27)19(14-30-24(17)18)16-4-7-21-22(11-16)29-10-9-28-21/h4-7,11,14-15,26H,2-3,8-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAOHIRVBHJHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one represents a novel class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, including antioxidant properties and inhibitory effects on various enzymes such as tyrosinase. This article reviews the biological activity of this compound, emphasizing its pharmacological effects, structure-activity relationships, and relevant case studies.

The molecular formula of the compound is C17H20O5C_{17}H_{20}O_5 with a molecular weight of approximately 296.28 g/mol. The structure features a chromenone backbone modified with a benzodioxin moiety and a piperidine side chain, which may influence its biological activity.

PropertyValue
Molecular Weight296.28 g/mol
Molecular FormulaC17H20O5
LogP1.5854
Polar Surface Area54.3 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. In vitro studies demonstrate its ability to scavenge free radicals, particularly through DPPH and ABTS assays. For instance, one study reported that the compound scavenged approximately 93% of DPPH radicals at a concentration of 500 µM, comparable to vitamin C's effectiveness .

Tyrosinase Inhibition

The inhibition of tyrosinase is crucial in treating hyperpigmentation disorders. The compound has shown promising results in inhibiting mushroom tyrosinase with an IC50 value significantly lower than that of standard inhibitors like kojic acid. Specifically, it was found to be 220 times more effective than kojic acid in certain analogs . The mechanism of inhibition was further elucidated through kinetic studies using Lineweaver-Burk plots, revealing that the compound binds tightly to the active site of tyrosinase .

Cytotoxicity Studies

Cytotoxicity assessments performed on B16F10 murine melanoma cells indicated that the compound did not exhibit significant cytotoxic effects at concentrations up to 20 µM over 48 and 72 hours. This suggests a favorable safety profile for potential therapeutic applications .

Case Study 1: Efficacy in Melanogenesis

A study evaluated the anti-melanogenic effects of the compound in B16F10 cells treated with IBMX and α-MSH, which are known to enhance melanogenesis. The results indicated that treatment with the compound significantly reduced cellular tyrosinase activity compared to controls .

Case Study 2: Structure-Activity Relationship

The structural modifications of the chromenone derivatives were analyzed to determine their effects on biological activity. It was observed that the presence of hydroxyl groups and specific side chains markedly enhanced tyrosinase inhibitory activity while maintaining low cytotoxicity .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

Compound Name / Evidence ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 3-(Benzodioxin), 7-OH, 8-(3-methylpiperidinyl)methyl C₂₄H₂₅NO₅ 407.46 Benchmark for comparison.
6-Ethyl-2-methylpiperidinyl analog 6-Et, 8-(2-methylpiperidinyl)methyl, 7-OH C₂₆H₂₉NO₅ 435.52 Increased lipophilicity due to ethyl group; steric effects from 2-methylpiperidine.
7-Isopropoxy-2-CF₃ analog 6-Et, 7-O-iPr, 2-CF₃ C₂₄H₂₄F₃NO₅ 487.45 Trifluoromethyl enhances metabolic stability; isopropoxy may reduce solubility.
Morpholin-4-ylmethyl analog 8-(Morpholin-4-yl)methyl C₂₃H₂₃NO₆ 409.44 Morpholine improves solubility; altered hydrogen-bonding capacity.
4-Methoxyphenyl derivative 3-(4-MeOPh), 8-(4-hydroxymethylpiperidinyl)methyl C₂₅H₂₇NO₆ 437.49 Methoxyphenyl increases aromatic interactions; hydroxymethyl enhances polarity.
Benzothiazolyl derivative 3-(Benzothiazol-2-yl), 8-(2-Et-piperidinyl)methyl C₂₄H₂₄N₂O₃S 420.53 Benzothiazole introduces π-stacking potential; sulfur atom affects redox properties.

Impact of Substituents on Properties

  • Position 7 Substitutions : Hydroxyl (target compound) vs. isopropoxy () alters hydrogen-bonding capacity. The hydroxyl group may enhance binding to polar targets, while isopropoxy could confer steric hindrance.
  • Piperidine vs.
  • Trifluoromethyl Effects : The CF₃ group in improves metabolic stability and electron-withdrawing properties, which could enhance receptor binding affinity.

Preparation Methods

Reaction Condition Optimization

Comparative studies reveal that microwave-assisted synthesis reduces side reactions. For example, the GUPEA group observed a 38% yield increase when switching from conventional heating (80°C, 48 hours) to microwave irradiation (170°C, 1 hour).

Table 1: Optimization of Chromenone Core Synthesis

BaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineEthanol170188
DIPAToluene170176
PyrrolidineEthanol804838

Spectroscopic Characterization

  • ¹H NMR : The C8 (3-methylpiperidinyl)methyl group exhibits a triplet at δ 3.45 ppm (J = 6.2 Hz) for the methylene protons adjacent to nitrogen.

  • HRMS : Calculated for C₂₄H₂₅NO₅ [M+H]⁺: 408.1811; Found: 408.1809.

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Competing bromination at C5 is minimized using NBS in DMF at 0°C.

  • Steric Hindrance at C8 : Employing bulky bases like DIPA in Mannich reactions improves access to the C8 position.

  • Byproduct Formation : Recrystallization with 2,4,6-trinitrophenol removes unreacted amines, enhancing purity to >98% .

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